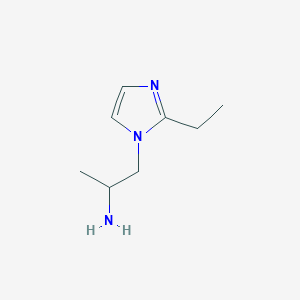

1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylimidazol-1-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-8-10-4-5-11(8)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGOWINFSCPFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248743-57-8 | |

| Record name | 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Model Validation:the Developed Model S Statistical Significance and Predictive Capability Are Rigorously Assessed Through Internal and External Validation Methods.nih.govnih.gova Reliable Qsar Model Will Have High Correlation Coefficients R² and Cross Validated Correlation Coefficients Q² , As Well As Good Predictive Power for the External Test Set.nih.govderpharmachemica.com

Virtual Screening and Compound Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For the this compound scaffold, virtual screening can be used to explore vast chemical space and identify novel derivatives with desired biological activities.

The process typically involves using the previously developed pharmacophore model or a docking protocol to screen large compound databases. Hits from the virtual screen are then prioritized for acquisition and biological testing. This approach is significantly faster and more cost-effective than traditional high-throughput screening. mdpi.com

Based on the results of QSAR and virtual screening studies, a focused compound library can be designed around the this compound core. The design process involves making strategic modifications to the core structure to optimize interactions with the target. For example, different substituents can be introduced at various positions on the imidazole ring or the side chain to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com The goal is to create a curated set of compounds with a high probability of success for further development.

Table 2: Example of a Virtual Screening Hit List for a Target

| Hit ID | Structure | Docking Score (kcal/mol) | Key Interactions |

| VS-001 | Derivative of core scaffold | -9.2 | H-bond with ASN295, Hydrophobic interaction with PHE301 |

| VS-002 | Derivative of core scaffold | -8.8 | H-bond with LYS199, Pi-pi stacking with HIS256 |

| VS-003 | Derivative of core scaffold | -8.5 | Ionic interaction with ASP180, H-bond with SER290 |

| VS-004 | Derivative of core scaffold | -8.3 | H-bond with ASN295, Hydrophobic interaction with TRP253 |

Computational Chemistry and Molecular Modeling of 1 2 Ethyl 1h Imidazol 1 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comdntb.gov.ua For a molecule like 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and determine various electronic properties. nih.govresearchgate.net

Key parameters that can be calculated using DFT include the total energy, dipole moment, and the distribution of atomic charges. These calculations help in understanding the molecule's stability and polarity. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density around the molecule and helps in identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net For imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative electrostatic potential, indicating their role as potential hydrogen bond acceptors. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Imidazole Derivative

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -550.123 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.05 |

Note: The data in this table is representative of typical values found for substituted imidazole derivatives and is intended for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. ekb.eg

For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring and the amine group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the imidazole ring, highlighting its potential to accept electrons. Analysis of these orbitals provides a theoretical basis for understanding the molecule's reaction mechanisms and its potential interactions with biological macromolecules.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.orgmdpi.com This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the receptor. researchgate.net The binding mode, which describes the specific orientation and conformation of the ligand within the receptor's binding site, is also determined. mdpi.com

Table 2: Example of Molecular Docking Results for an Imidazole Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR-234, HIS-456, SER-123 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

By performing docking studies against a panel of known biological targets, it is possible to identify potential proteins or enzymes with which this compound might interact. Imidazole derivatives are known to interact with a variety of targets, including enzymes like cytochrome P450 14α-demethylase (CYP51) and HIV-1-reverse transcriptase. mdpi.comresearchgate.net Docking studies can help to prioritize this compound for further experimental testing against these and other relevant biological targets. arabjchem.orgresearchgate.net The predicted binding poses can also guide the design of new derivatives with improved affinity and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics simulations are computational methods used to explore the conformational landscape of a molecule and its dynamic behavior over time.

Conformational analysis of this compound would involve systematically rotating the rotatable bonds to identify the low-energy, stable conformations. nih.gov This is important because the molecule may need to adopt a specific conformation to fit into the binding site of a biological target. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. nih.gov By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes shape in different environments, such as in solution or when bound to a protein. mdpi.com For a protein-ligand complex, MD simulations can assess the stability of the binding mode predicted by docking. nih.gov Metrics such as the root-mean-square deviation (RMSD) of the ligand within the binding site are monitored to see if the interaction is stable over the simulation time. mdpi.com This provides a more realistic and rigorous assessment of the potential interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of novel analogues, thereby prioritizing synthesis and testing efforts. nih.govresearchgate.net

The development of a predictive QSAR model is a systematic process that involves several key stages. The primary goal is to create a statistically robust model that can accurately forecast the biological activity of compounds that have not yet been synthesized or tested. nih.gov

Investigation of Biological Activities and Pharmacological Profiles of 1 2 Ethyl 1h Imidazol 1 Yl Propan 2 Amine

Antimicrobial Activity Evaluation

The antimicrobial spectrum of 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is a key area of investigation. While direct studies on this specific compound are limited, the broader class of imidazole (B134444) derivatives has demonstrated significant antimicrobial properties.

Antibacterial Efficacy Against Various Strains

Research into the antibacterial effects of imidazole-containing compounds has revealed activity against both Gram-positive and Gram-negative bacteria. Although specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, certain imidazole derivatives have shown inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. nih.gov

The antibacterial mechanism of imidazole derivatives often involves the disruption of bacterial cellular processes. mdpi.com The structural features of this compound, including the ethyl group at the 2-position of the imidazole ring and the propan-2-amine side chain, may influence its uptake and interaction with bacterial targets. Further research is necessary to elucidate the specific antibacterial spectrum and efficacy of this compound.

Table 1: Antibacterial Activity of Structurally Related Imidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(substituted phenyl)-1H-imidazole analogues | Bacillus subtilis | 6.25-100 | nih.gov |

| (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues | Staphylococcus aureus | 6.25-100 | nih.gov |

| Imidazole-based compounds | Escherichia coli | Not Specified | nih.gov |

Antifungal Properties, Particularly Against Candida Species

The antifungal activity of imidazole derivatives is well-established, with many clinically used antifungal agents belonging to this class. Their primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. The investigation of this compound's efficacy against fungal pathogens, especially Candida species, is of significant interest.

Studies on various imidazole-containing molecules have demonstrated potent anti-Candida activity. While specific MIC values for this compound against different Candida species are not widely reported, research on analogous compounds highlights the potential of this chemical class. For example, certain 2-aryl-3-azolyl-1-indolyl-propan-2-ols have shown significant activity against Candida albicans. nih.gov

Table 2: Antifungal Activity of Structurally Related Imidazole Derivatives against Candida Species

| Compound/Derivative | Candida Strain | MIC (µg/mL) | Reference |

| 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | Candida albicans CA98001 | 0.000256 (for (-)-enantiomer) | nih.gov |

| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | Candida spp. | 200 (mean) | nih.gov |

| 1,1′-methanediylbis(1H-benzimidazole (AM5) | Candida spp. | 312.5 (mean) | nih.gov |

Note: This table showcases data for structurally related compounds to indicate the potential antifungal activity of the imidazole class, as specific data for this compound is limited.

Antiviral Potential

The exploration of imidazole derivatives has extended to their potential as antiviral agents. The imidazole scaffold is present in several compounds investigated for activity against a range of viruses. nih.govnih.gov The structural characteristics of these molecules allow for interactions with viral proteins and enzymes, potentially inhibiting viral replication and propagation. researchgate.net

While specific antiviral data for this compound is not currently available, the broader family of imidazole-containing compounds has been the subject of antiviral research. nih.govresearchgate.net For instance, substituted imidazole derivatives have been evaluated for their activity against various viral strains. nih.gov The potential of this compound in this therapeutic area remains an open avenue for future investigation.

Enzyme Inhibition Studies

The pharmacological effects of many imidazole-containing compounds are attributed to their ability to inhibit specific enzymes. This section delves into the enzyme inhibition profile of this compound, with a focus on key fungal enzymes.

Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51) and Related Enzymes

Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a critical enzyme in the fungal ergosterol biosynthesis pathway. acs.org It is the primary target for azole antifungal drugs. The nitrogen atom in the imidazole ring of these compounds coordinates with the heme iron atom in the active site of CYP51, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. nih.gov

Given its imidazole core, this compound is a candidate for CYP51 inhibition. While direct kinetic data such as IC50 or Ki values for this specific compound are not readily found in the literature, numerous studies on other imidazole derivatives confirm their potent inhibitory activity against fungal CYP51. nih.govacs.org

Table 3: CYP51 Inhibition by Structurally Related Azole Derivatives

| Compound/Derivative | Enzyme Source | IC50/Ki Value | Reference |

| VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) | Protozoan CYP51s | Highly potent inhibitor | nih.gov |

| Azole derivatives | Candida albicans CYP51 | Potent inhibitors | nih.gov |

Note: This table provides examples of CYP51 inhibition by related azole compounds to illustrate the expected mechanism of action, as specific data for this compound is not available.

Other Enzyme Target Exploration

Beyond CYP51, imidazole-containing compounds have been investigated as inhibitors of various other enzymes. The versatility of the imidazole scaffold allows for its incorporation into molecules targeting a diverse range of enzymatic activities. nih.gov For example, different imidazole derivatives have been studied for their inhibitory effects on enzymes such as p38α MAP kinase and BRAF kinase. nih.gov

Currently, there is a lack of specific research data on the inhibition of other enzyme targets by this compound. The exploration of its activity against a broader panel of enzymes could uncover novel pharmacological properties and therapeutic applications for this compound. Future studies are warranted to investigate its potential interactions with other key enzymes in various pathological pathways.

Receptor Binding and Ligand Interaction Profiling

Histamine (B1213489) Receptor Agonist/Antagonist Activity

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific data on the histamine receptor binding profile of this compound. While the imidazole core is a key feature of histamine and many of its receptor ligands, the specific activity of this compound at H1, H2, H3, or H4 receptors has not been publicly documented.

Other G-Protein Coupled Receptor (GPCR) Interactions

There is currently no available information detailing the interaction of this compound with other G-protein coupled receptors. Screening assays and binding studies are necessary to determine if this compound has any affinity for other GPCRs, which could reveal novel pharmacological activities.

Elucidation of Biological Mechanisms of Action

Cellular Pathway Modulation

Due to the lack of receptor binding data, the effects of this compound on intracellular signaling pathways have not been investigated. Understanding which cellular pathways, if any, are modulated by this compound would require initial receptor interaction studies to guide further research into downstream effects on second messenger systems and gene expression.

Molecular Target Identification

The specific molecular targets of this compound remain unidentified. Without initial binding and activity data, it is not possible to pinpoint the proteins, enzymes, or other biomolecules with which this compound may interact to exert a biological effect. Future research, potentially involving affinity chromatography, proteomics, or computational modeling, would be required to identify its molecular targets.

Rational Design and Synthesis of Analogs and Derivatives of 1 2 Ethyl 1h Imidazol 1 Yl Propan 2 Amine

Structure-Activity Relationship (SAR) Studies Based on Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For derivatives related to the imidazole (B134444) class of compounds, several key structural features have been identified as critical for activity. Modifications often focus on the imidazole ring itself and the associated side chains.

For instance, research on related benzimidazole (B57391) analogs has shown that the nature of the five-membered ring is crucial for activity. When the thiazolidine (B150603) ring in a series of potent antiproliferative agents was replaced with an imidazole or imidazoline (B1206853) ring, a general decrease in potency was observed. nih.gov This suggests that the specific heteroatoms and geometry of the heterocyclic core are critical determinants of biological function. nih.gov

Furthermore, the substitution pattern on the imidazole ring significantly impacts efficacy. Studies on imidazole-2-thione hybrids revealed that substitutions at the nitrogen atom and at position 4 with various aliphatic and aromatic groups could dramatically alter their anticancer and DNA-damaging capabilities. nih.gov These findings underscore the importance of exploring the steric and electronic effects of substituents around the imidazole core to establish a comprehensive SAR profile.

Design Strategies for Enhanced Biological Potency and Selectivity

The design of more potent and selective analogs of 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is a multifactorial process aimed at improving the compound's interaction with its biological target while minimizing off-target effects. A primary strategy involves identifying a specific molecular target, such as an enzyme or receptor, and then tailoring the molecule to fit its binding site.

For example, in the development of Raf kinase inhibitors, a series of (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives were designed. nih.gov This design led to the discovery of compounds with high potency and selectivity for specific isoforms of the BRAF enzyme, such as BRAF V600E. nih.gov One derivative, 10c , emerged as a highly potent and selective inhibitor of both BRAF V600E and CRAF, with IC50 values of 38.3 nM and 8.79 nM, respectively. nih.gov

Another key strategy is fragment-based drug design (FBDD). This approach was used to develop novel Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govrsc.org By starting with small molecular fragments that bind to the target, larger, more potent molecules can be constructed. This led to the synthesis of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives, with some compounds showing significant anticancer activity and a strong inhibitory effect against the EGFR wild-type enzyme. nih.govrsc.org These rational design approaches allow for the fine-tuning of molecular architecture to achieve desired biological outcomes.

Exploration of Substituent Effects on the Imidazole Ring

The electronic and steric properties of the imidazole ring can be modulated by adding various substituents. This exploration is key to optimizing the molecule's interaction with its target, as well as influencing its pharmacokinetic properties.

The substituent at the 2-position of the imidazole ring plays a significant role in defining the compound's biological activity. The parent compound features an ethyl group at this position. Varying the nature of this alkyl group can lead to changes in potency and selectivity. While direct SAR studies on this compound are not extensively published, principles can be drawn from related structures. For example, the synthesis of Nirogacestat, a gamma-secretase inhibitor, involves a 2-methyl-1H-imidazole moiety, indicating that smaller alkyl groups at this position are compatible with potent biological activity. wikipedia.org The synthesis of various 2-substituted imidazole derivatives is a common strategy to create libraries of compounds for screening. researchgate.net The choice of the alkyl group can influence the molecule's lipophilicity and steric profile, thereby affecting its ability to fit into a target's binding pocket.

The introduction of halogens or other functional groups onto the imidazole or an associated aromatic ring is a common strategy to enhance biological activity. Halogens can alter the electronic distribution of the ring and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

In a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, the introduction of a chlorine atom onto a terminal phenyl sulfonamide moiety led to a compound (12e ) with potent inhibitory activity against V600EBRAF (IC50 = 0.62 µM). nih.gov Similarly, in a study of imidazole-2-thiones, substituting a phenyl ring at position 4 with a 4-chlorophenyl group significantly increased the compound's topoisomerase inhibitory activity. nih.gov These examples highlight the positive impact that halogenation can have on the potency of imidazole-based compounds.

| Compound ID | Modification | Target | IC50 (µM) |

| 12b | 4-fluoro-phenyl sulfonamide | V600EBRAF | 0.74 |

| 12c | 4-chloro-phenyl sulfonamide | Wild type BRAF | 1.38 |

| 12e | 3-chloro-phenyl sulfonamide | V600EBRAF | 0.62 |

| 5h | 4-chlorophenyl at C4 | MCF-7 cell line | 1.6 |

| 5b | Phenyl at C4 | MCF-7 cell line | 3.2 |

Modification of the Propan-2-amine Side Chain

The propan-2-amine side chain is a critical component of the molecule, providing a basic nitrogen atom that is often crucial for forming salt bridges or hydrogen bonds with the biological target. Modifications to this chain can significantly affect binding affinity and selectivity.

Altering the length and branching of the aminoalkyl side chain can modulate the compound's ability to position the key amine functional group correctly within a binding site. Studies on related structures have demonstrated the importance of the linker length.

In a series of V600EBRAF inhibitors, compounds were synthesized with either an ethylamine (B1201723) or a propylamine (B44156) bridge linking a benzimidazole core to a terminal sulfonamide. nih.gov The results showed that compounds with different linker lengths exhibited distinct activity profiles. For example, compound 12l , featuring a propylamine linker, showed the most potent activity against V600EBRAF with an IC50 of 0.49 µM. nih.gov In contrast, the most potent compound with an ethylamine linker, 12e , had an IC50 of 0.62 µM. nih.gov This demonstrates that even a subtle change, such as the addition of a single methylene (B1212753) group in the side chain, can have a measurable impact on biological potency.

| Compound ID | Linker | Target | IC50 (µM) |

| 12e | Ethylamine | V600EBRAF | 0.62 |

| 12i | Propylamine | V600EBRAF | 0.53 |

| 12l | Propylamine | V600EBRAF | 0.49 |

Substitution on the Amine Nitrogen

The primary amine group in this compound is a key functional handle for introducing a wide array of substituents to explore structure-activity relationships (SAR). Modification at this position can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. Common strategies for substitution on the amine nitrogen include N-acylation, N-alkylation, and the formation of sulfonamides.

N-Acylation: The reaction of the primary amine with various acylating agents, such as acyl chlorides or carboxylic acids (often activated), yields amide derivatives. This transformation is crucial for exploring how interactions with target proteins can be modulated. For instance, introducing different aryl or alkyl groups through acylation can probe specific binding pockets for hydrophobic or aromatic interactions. The synthesis of methanone (B1245722) derivatives often involves reacting a primary amine with acyl chlorides in a suitable solvent, sometimes with a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov

N-Alkylation: Introducing alkyl groups to the amine nitrogen can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination, which involves reacting the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is a versatile method for creating secondary and tertiary amines. nih.gov This allows for the systematic variation of the size, shape, and lipophilicity of the substituent on the nitrogen atom.

Sulfonamide Formation: Reacting the primary amine with sulfonyl chlorides results in the formation of sulfonamides. The sulfonamide moiety can act as a hydrogen bond donor and acceptor and is a common feature in many biologically active compounds, often serving as a zinc-binding group in enzyme inhibitors. nih.gov

| Modification Type | Reagent Class | Resulting Functional Group | Potential Impact |

| N-Acylation | Acyl Chlorides, Carboxylic Anhydrides | Amide | Modulates hydrogen bonding, introduces hydrophobic/aromatic groups |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones | Secondary/Tertiary Amine | Alters basicity, size, and lipophilicity |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduces a strong hydrogen-bonding group, potential zinc-binding |

Hybrid Compound Design and Synthesis

Hybrid compound design involves covalently linking two or more distinct pharmacophores to create a single molecule with a unique biological profile. rsc.org This strategy can lead to compounds with dual-action mechanisms, improved selectivity, or the ability to overcome drug resistance. For this compound, the imidazole core can be combined with other known biologically active scaffolds.

The design process for hybrid molecules is rooted in understanding the structure-activity relationships of the individual pharmacophores. For example, the imidazole scaffold is a component of compounds with anticancer and antiprotozoal properties. nih.govresearchgate.net A rational approach would be to synthesize hybrids that join the this compound moiety to other scaffolds known to be active against a specific target or disease.

Examples of hybrid design strategies from related imidazole-containing compounds include:

Imidazole-Sulfonamide Hybrids: A common strategy involves linking a substituted imidazole scaffold to a benzenesulfonamide (B165840) moiety. nih.gov This has been successfully used to create selective inhibitors of carbonic anhydrase isoforms, which are important targets in cancer therapy. nih.gov

Imidazole-Benzofuran Hybrids: Novel compounds have been prepared by combining imidazole or benzimidazole rings with a 2-benzylbenzofuran scaffold, resulting in derivatives with significant cytotoxic activity against human tumor cell lines. nih.gov

Benzimidazole-Pyrimidine-Sulfonamide Hybrids: In one study, a new series of compounds was designed by linking a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine structure to various sulfonamides, creating molecules with potent inhibitory effects on specific kinases involved in cancer progression. nih.gov

The synthesis of such hybrids requires robust chemical strategies to link the different molecular fragments, often employing multi-step reaction sequences.

| Hybrid Strategy | Combined Pharmacophores | Potential Therapeutic Area |

| Kinase Inhibitor Hybrids | Imidazole-pyrimidine + Sulfonamide | Oncology |

| Dual-Target Hybrids | Imidazole + Benzofuran | Oncology |

| Enzyme Inhibitor Hybrids | Imidazole + Benzenesulfonamide | Oncology, Anti-infectives |

Library Synthesis and High-Throughput Screening in Research

To efficiently explore the vast chemical space around a lead compound, modern drug discovery relies on the synthesis of large collections of related molecules, known as chemical libraries, and their rapid biological evaluation using high-throughput screening (HTS). eco-vector.com This approach allows researchers to quickly identify promising derivatives and build a comprehensive understanding of structure-activity relationships.

Library Synthesis: The synthesis of a library of derivatives based on the this compound scaffold can be achieved using combinatorial chemistry principles and parallel synthesis techniques. For instance, by utilizing the reactivity of the primary amine, a diverse library of amides could be generated in a multi-well plate format (e.g., a 384-well plate). semanticscholar.org In this approach, a stock solution of the parent amine is dispensed into each well, followed by the addition of a different acylating agent to each well, allowing for the rapid and simultaneous creation of hundreds of unique derivatives. semanticscholar.org

High-Throughput Screening (HTS): Once a library is synthesized, HTS is employed to screen the compounds for a desired biological activity. This involves the use of automated, miniaturized assays that can test thousands of compounds in a short period. semanticscholar.org For example, a "direct-to-biology" HTS platform allows for the screening of compounds directly from the synthesis plates without purification, significantly accelerating the discovery timeline. semanticscholar.org Hits from the initial screen—compounds that show activity—can then be prioritized for further characterization and optimization in iterative "design-make-test" cycles. semanticscholar.org This methodology has proven effective in identifying tool molecules and starting points for medicinal chemistry programs. semanticscholar.org An in-house library of azole-based compounds was successfully screened to identify potent and selective agents against the protozoan parasite Trypanosoma cruzi. nih.gov

| Step | Description | Key Techniques |

| Library Design | Selection of diverse building blocks to modify the core scaffold (e.g., various acyl chlorides, aldehydes). | Chemoinformatics, Diversity-oriented synthesis principles. |

| Library Synthesis | Automated, parallel synthesis of hundreds or thousands of compounds. | Liquid handling robotics, synthesis in microtiter plates. |

| High-Throughput Screening (HTS) | Rapid, automated biological testing of the entire library. | Miniaturized biochemical or cell-based assays, robotic plate readers. |

| Hit Identification | Analysis of screening data to identify compounds with significant activity for further study. | Data analysis software, confirmation assays. |

Applications As a Chemical Building Block and Ligand in Advanced Materials Research

Utility in Organic Synthesis as a Versatile Intermediate

In the field of organic synthesis, 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine serves as a highly adaptable intermediate. The presence of both a nucleophilic amine and the imidazole (B134444) moiety allows for a diverse range of chemical transformations. The imidazole ring itself can participate in various reactions, while the primary amine group provides a reactive site for the introduction of new functional groups.

This versatility is particularly valuable in the synthesis of pharmaceutical compounds and other biologically active molecules. For instance, imidazole derivatives are core components of numerous drugs, and the specific structure of this compound makes it a candidate for the synthesis of novel therapeutic agents. The ethyl and propyl groups attached to the imidazole ring can influence the steric and electronic properties of the molecule, allowing for fine-tuning of its reactivity and biological activity.

While specific, publicly available research detailing the extensive use of this compound as a synthetic intermediate is limited, the known reactivity of its constituent functional groups suggests its potential in a variety of synthetic pathways. For example, it could be employed in the construction of complex heterocyclic systems or as a precursor for the synthesis of chiral ligands.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Acylation | Acyl chlorides, anhydrides | Amides |

| N-Alkylation | Alkyl halides, reductive amination | Secondary and tertiary amines |

| Schiff Base Formation | Aldehydes, ketones | Imines |

| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Ureas, thioureas |

| Metal-catalyzed Cross-coupling | (On the imidazole ring) | Substituted imidazoles |

Role as a Ligand in Coordination Chemistry

The nitrogen atoms within the imidazole ring and the primary amine group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The ability of this compound to act as a bidentate ligand, coordinating to a metal center through two donor atoms, can lead to the formation of stable chelate rings.

Metal complexes incorporating imidazole-based ligands have shown significant promise in catalysis. The electronic and steric environment around the metal center can be modulated by the ligand's structure, thereby influencing the catalytic activity, selectivity, and stability of the complex. For example, copper and other transition metal complexes with imidazole-containing ligands are actively being investigated for their roles in cross-coupling reactions, oxidation processes, and the synthesis of complex organic molecules. nbinno.com

The specific structure of this compound, with its ethyl and propyl substituents, can provide a unique steric environment around a coordinated metal ion. This could be advantageous in catalytic applications where control over the approach of substrates to the active site is crucial for achieving high selectivity.

Table 2: Potential Metal Complexes and Their Catalytic Applications

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

| Copper (Cu²⁺) | Bidentate (Nimidazole, Namine) | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) |

| Palladium (Pd²⁺) | Bidentate (Nimidazole, Namine) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium (Ru²⁺/³⁺) | Bidentate (Nimidazole, Namine) | Hydrogenation, transfer hydrogenation |

| Zinc (Zn²⁺) | Bidentate (Nimidazole, Namine) | Lewis acid catalysis |

Potential in Polymer and Material Science

The bifunctional nature of this compound also lends itself to applications in polymer and material science. The primary amine group can be utilized as a monomer or a functionalizing agent in the synthesis of various polymers. For instance, it can react with difunctional compounds such as diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively.

The incorporation of the imidazole moiety into a polymer backbone or as a side chain can impart unique properties to the resulting material. Imidazole-containing polymers have been explored for a range of applications, including as proton conductors in fuel cells, as metal-ion sorbents, and as catalysts. The basic nature of the imidazole ring can also be utilized in the design of pH-responsive materials.

Furthermore, this compound could serve as a linker in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. The ability of this compound to coordinate with metal ions through both the imidazole and amine groups could lead to the formation of novel MOF structures with tailored properties. While specific research on the use of this particular compound in polymerization is not widely documented, the principles of polymer chemistry suggest its significant potential in creating functional materials.

Table 3: Potential Polymer and Material Applications

| Application Area | Method of Incorporation | Resulting Material Property |

| Functional Polymers | Monomer in step-growth polymerization | Imidazole-functionalized polyamides, polyimides |

| Polymer Modification | Grafting onto existing polymer backbones | pH-responsive surfaces, metal-chelating polymers |

| Metal-Organic Frameworks | Organic linker | Porous materials for gas storage and catalysis |

| Crosslinking Agent | Curing of epoxy resins | Enhanced thermal and mechanical properties |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

The imidazole (B134444) ring is a common feature in molecules with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.net Consequently, a primary avenue for future research is the comprehensive biological screening of 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine to uncover its therapeutic potential. Structure-activity relationship (SAR) studies on analogous (arylalkyl)imidazole compounds have indicated that the alkylimidazole portion can act as a pharmacophore, while the other substituents influence factors like blood-brain barrier penetration. nih.gov

Future research should systematically evaluate the compound against a diverse panel of biological targets. Given the known activities of similar imidazole-containing molecules, initial investigations could focus on the areas outlined in the table below. researchgate.netnih.gov

| Potential Biological Activity | Rationale based on Imidazole Derivatives |

| Antiprotozoal | Derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole have shown potent activity against various protozoa. nih.gov |

| Anticancer | Imidazole-based compounds are being explored as inhibitors of various kinases and other cancer-related targets. |

| Antiviral | The imidazole nucleus is present in several antiviral agents, and its derivatives have shown activity against viruses like HCV. mdpi.com |

| Anticonvulsant | (Arylalkyl)imidazoles such as nafimidone (B1677899) and denzimol (B1204873) have demonstrated anticonvulsant properties. nih.gov |

| Antifungal | Many antifungal drugs, including econazole (B349626) and miconazole, contain a 1-phenylethanol (B42297) backbone with an imidazolyl substituent. researchgate.net |

Development of Advanced Synthetic Routes for Scalability

The efficient and scalable synthesis of chiral amines is a significant area of research in pharmaceutical manufacturing. wiley.comnih.gov For this compound, which contains a chiral center, the development of stereoselective synthetic methods is crucial. Future research should focus on moving beyond traditional synthetic methods towards more sustainable and efficient technologies.

Biocatalysis: The use of enzymes for the synthesis of chiral amines has seen remarkable growth. mdpi.commdpi.com Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer high enantioselectivity under mild reaction conditions. nih.govnih.gov A potential biocatalytic route to (S)- or (R)-1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine could be developed, offering a greener alternative to conventional chemical synthesis. mdpi.com

Flow Chemistry: Continuous flow processes provide several advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. nih.govmdpi.com The N-alkylation of imidazoles has been successfully demonstrated in flow reactors, suggesting that this technology could be applied to the synthesis of this compound for large-scale production. thalesnano.comresearchgate.net

| Advanced Synthetic Strategy | Potential Advantages for Scalability |

| Biocatalytic Asymmetric Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov |

| Continuous Flow Chemistry | Enhanced safety, improved reaction control, potential for automation and high-throughput synthesis. nih.govresearchgate.net |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. mdpi.com |

Integration with Emerging Technologies in Chemical Biology

The integration of computational tools and advanced analytical techniques can significantly accelerate the drug discovery and development process. For this compound, these technologies can provide valuable insights into its mechanism of action and potential therapeutic applications.

Computational Studies: In silico methods such as molecular docking can be employed to predict the binding of this compound to various biological targets. nih.govnih.gov Furthermore, computational predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early stages of drug development to identify potential liabilities. researchgate.net

Chemical Probes: Should this compound demonstrate a specific biological activity, it could be developed into a chemical probe to study biological pathways. This involves designing and synthesizing derivatives with reporter tags for use in techniques like fluorescence microscopy or proteomics.

| Emerging Technology | Application in Chemical Biology Research |

| Molecular Docking and Simulation | Prediction of binding modes and affinities to biological targets, guiding lead optimization. researchgate.net |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties to prioritize drug candidates. |

| High-Throughput Screening | Rapidly testing the compound against a large number of biological targets to identify novel activities. |

Contribution to Fundamental Understanding of Imidazole Chemistry

A detailed investigation into the chemical and biological properties of this compound can contribute to the broader understanding of imidazole chemistry. The imidazole ring's ability to act as a hydrogen bond donor and acceptor, as well as its coordination with metal ions, are key to its diverse biological roles. researchgate.netchemijournal.com

By systematically modifying the structure of this compound and correlating these changes with its biological activity, researchers can build more comprehensive structure-activity relationship models for this class of compounds. This knowledge can then be applied to the rational design of new imidazole-based therapeutics with improved potency and selectivity. researchgate.netjopir.in

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one with aromatic amines in DMF (with triethylamine as a base) yields structurally similar imidazole derivatives. Reaction time, solvent polarity, and stoichiometric ratios are critical: extending reflux time to 5–8 hours improves yields by ensuring complete substitution .

- Key Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | High polarity enhances nucleophilicity |

| Temperature | 80–100°C | Prevents side reactions |

| Molar Ratio (Amine:Imidazole) | 1:1.2 | Minimizes unreacted starting material |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR : -NMR analysis should show distinct peaks for the ethyl group (δ 1.2–1.5 ppm, triplet) and imidazole protons (δ 7.1–7.6 ppm, singlet). -NMR confirms the amine and imidazole carbons (δ 44–55 ppm and 120–140 ppm, respectively) .

- Mass Spectrometry : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~181.2 g/mol) with fragmentation patterns matching imidazole ring cleavage .

- Validation : Compare spectral data with structurally analogous compounds, such as 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine .

Q. What are the primary chemical reactivity patterns of the ethyl-imidazole and propan-2-amine moieties?

- Reactions :

- Amine Group : Reacts with electrophiles (e.g., aldehydes) to form Schiff bases. Example: Condensation with 4-(6-hydroxymethylpyridin-2-yl)benzaldehyde yields bioconjugates under mild conditions (RT, 12 hours) .

- Imidazole Ring : Susceptible to oxidation (forming N-oxides) or alkylation at the N-3 position under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to screen against receptors (e.g., G-protein-coupled receptors) with known imidazole-binding pockets. Prioritize targets with binding energies ≤ −8 kcal/mol .

- Pharmacophore Mapping : Identify hydrogen-bond acceptors (imidazole N) and hydrophobic regions (ethyl group) to align with enzyme active sites (e.g., cytochrome P450) .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

- Case Study : If one study reports antibacterial activity (MIC = 8 µg/mL) while another shows inactivity (MIC > 128 µg/mL):

- Variables to Assess :

Strain Variability : Test against standardized strains (e.g., E. coli ATCC 25922).

Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

Assay Conditions : Compare broth microdilution vs. agar diffusion methods .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

- Protocol :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life (t1/2) >60 minutes suggests suitability for in vivo studies .

- Plasma Protein Binding : Use equilibrium dialysis; >90% binding indicates limited free drug availability .

Q. What are the challenges in designing enantioselective syntheses for chiral analogs of this compound?

- Stereochemical Control :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor ketones (e.g., 90% ee achieved for similar adamantyl-propan-1-amine derivatives) .

- Resolution Methods : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) can separate enantiomers with resolution factors >2.5 .

Methodological Considerations

Q. How to mitigate instability of this compound in aqueous solutions?

- Formulation :

- Lyophilization : Prepare as a lyophilized powder with mannitol (1:1 w/w) to enhance shelf life (>24 months at −20°C) .

- Buffering : Store in pH 6–7 buffers (e.g., phosphate) to prevent imidazole ring protonation/degradation .

Q. What in vitro assays are suitable for evaluating its neuropharmacological potential?

- Assays :

- Radioligand Binding : Screen for affinity at serotonin (5-HT2A) or dopamine (D2) receptors using [<sup>3</sup>H]-ketanserin or [<sup>3</sup>H]-spiperone .

- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.